molecular formula C22H24ClN3O2S B2626153 2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-27-8

2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

Cat. No.: B2626153
CAS No.: 901241-27-8
M. Wt: 429.96
InChI Key: WJJSZKVPHBYARS-UHFFFAOYSA-N
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Description

2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound that features a unique imidazole ring structure

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and methylphenyl groups. The final steps involve the addition of the sulfanyl and methoxypropyl groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The chlorophenyl and methylphenyl groups enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups, along with the imidazole ring, provides a versatile scaffold for further modifications and applications.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2S/c1-15-4-6-16(7-5-15)20-22(29-14-19(27)24-12-3-13-28-2)26-21(25-20)17-8-10-18(23)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJSZKVPHBYARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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